3,8-Bis(phenylethynyl)-1,10-phenanthroline
Overview
Description
3,8-Bis(phenylethynyl)-1,10-phenanthroline is a useful research compound. Its molecular formula is C28H16N2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,8-Bis(phenylethynyl)-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Bis(phenylethynyl)-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis
- 3,8-Bis(phenylethynyl)-1,10-phenanthroline derivatives are used in catalysis. For instance, a study by Lin et al. (2023) discusses a Phen-based periodic mesoporous organosilica (Phen-PMO) with Phen moieties incorporated into the organosilica framework. This complex showed good catalytic activity for hydrosilylation reactions.
Photophysical Properties
- Karnahl et al. (2009) explored the synthesis of 3,8-disubstituted 1,10-phenanthroline derivatives and their ruthenium complexes. These compounds were characterized by NMR, UV/Vis spectroscopy, MS, electrochemical measurements, and Raman spectroscopy, indicating potential applications in light-emitting and electronic devices.
Luminescent Properties
- Shi et al. (2013) studied the luminescent properties of lanthanide complexes with 1,10-phenanthroline ligands, demonstrating effective sensitization of rare earths for characteristic emissions.
Sensor Development
- Wu et al. (2008) discussed the development of conjugated oligomers containing 1,10-phenanthroline for metal ion-sensing, highlighting the potential of these materials in ion-sensor applications.
- Zhang et al. (2012) synthesized a 1,10-phenanthroline derivative for sensing Zn2+ ions, demonstrating its high selectivity and low detection limit.
Nanotechnology and Material Science
- Huang et al. (2008) synthesized derivatives of 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline for creating nanocomposite junctions with gold nanoparticles, indicating potential in nanotechnology and material science.
Optical Sensors
- Jeong et al. (2008) studied the use of phenanthroline derivatives in ruthenium complexes as optical sensors, highlighting their potential in environmental monitoring and analytical chemistry.
properties
IUPAC Name |
3,8-bis(2-phenylethynyl)-1,10-phenanthroline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPBSUIVOVLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478115 | |
Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168003-69-8 | |
Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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